molecular formula C6H6Br2FN B1379401 2-(Bromomethyl)-3-fluoropyridine hydrobromide CAS No. 1427429-75-1

2-(Bromomethyl)-3-fluoropyridine hydrobromide

Cat. No.: B1379401
CAS No.: 1427429-75-1
M. Wt: 270.92 g/mol
InChI Key: QJAIKOKKJLQCSM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluoropyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-fluoropyridine hydrobromide typically involves the bromination of 3-fluoropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of pyridine carboxylic acids or aldehydes.

    Reduction Reactions: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-fluoropyridine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluoropyridine hydrobromide involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways and molecular targets, contributing to the compound’s effects.

Comparison with Similar Compounds

2-(Bromomethyl)-3-fluoropyridine hydrobromide can be compared with other similar compounds such as:

    2-(Bromomethyl)pyridine hydrobromide: Lacks the fluorine atom, which can result in different reactivity and applications.

    3-(Bromomethyl)pyridine hydrobromide: Similar structure but without the fluorine substitution, leading to variations in chemical behavior.

    2-(Chloromethyl)-3-fluoropyridine hydrobromide:

The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s electronic properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(bromomethyl)-3-fluoropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIKOKKJLQCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)-3-fluoropyridine hydrobromide
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